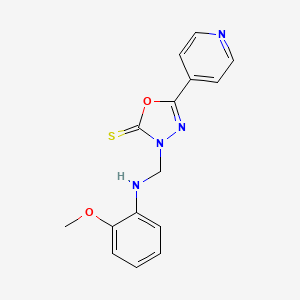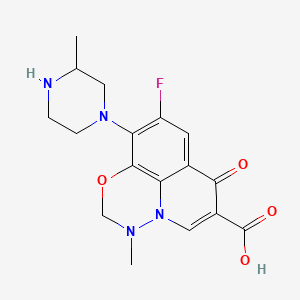
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group and an ethenylphenyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester typically involves the esterification of chloroacetic acid with (3(or 4)-ethenylphenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires refluxing the reactants in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and solvents is optimized to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Hydroxy derivatives
Substitution: Amino or thio derivatives
科学的研究の応用
Chemistry
In chemistry, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the study of enzyme-catalyzed reactions. Its derivatives can be used as substrates or inhibitors in enzymatic assays, providing insights into enzyme mechanisms and kinetics.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. For example, derivatives with amino or thio groups may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, such as fragrances and flavoring agents. Its pleasant odor and stability make it suitable for use in consumer products.
作用機序
The mechanism of action of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form a product. The chloro and ethenylphenyl groups can interact with the enzyme’s active site, influencing the reaction’s rate and specificity.
類似化合物との比較
Similar Compounds
- Acetic acid, chloro-, ethyl ester
- Acetic acid, trichloro-, methyl ester
- Acetic acid, chloro-, methyl ester
Uniqueness
Compared to similar compounds, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester stands out due to the presence of the ethenylphenyl group. This group imparts unique chemical properties, such as increased reactivity and the ability to participate in π-π interactions. These characteristics make the compound more versatile in synthetic applications and potentially more effective in biological assays.
特性
CAS番号 |
71423-38-6 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC名 |
(4-ethenylphenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C11H11ClO2/c1-2-9-3-5-10(6-4-9)8-14-11(13)7-12/h2-6H,1,7-8H2 |
InChIキー |
ZCQMTVVJUCDYSS-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)COC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


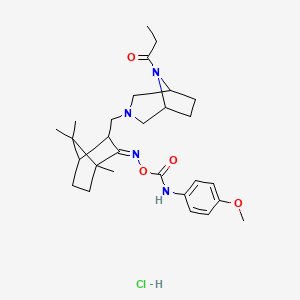
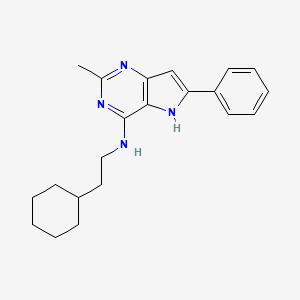
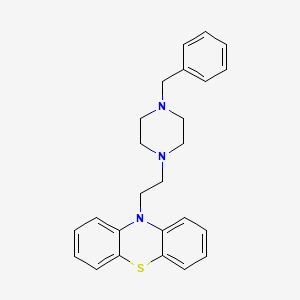
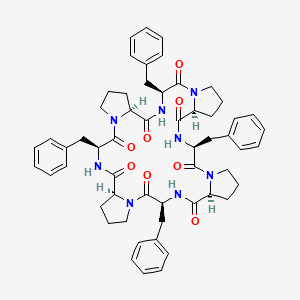
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
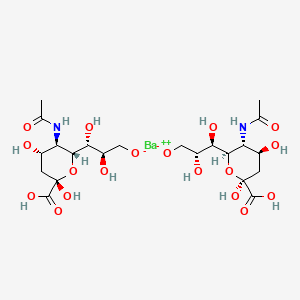
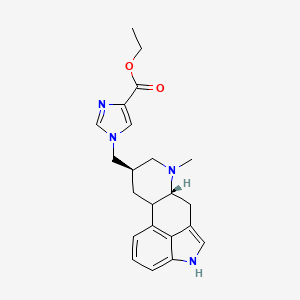
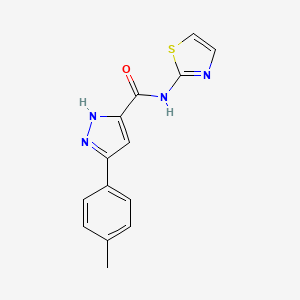

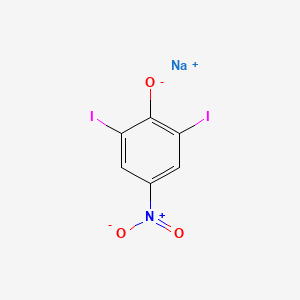
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
